2-(2,4-dichlorophenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3/c1-10-5-6-23-15(7-10)21-11(2)17(18(23)25)22-16(24)9-26-14-4-3-12(19)8-13(14)20/h3-8H,9H2,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQYEHNOPUIDSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,4-dichlorophenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and therapeutic potential based on diverse research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Common Name | 2-(2,4-dichlorophenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide |
| CAS Number | 897616-93-2 |
| Molecular Formula | C₁₈H₁₅Cl₂N₃O₃ |
| Molecular Weight | 392.2 g/mol |
Research indicates that compounds similar to 2-(2,4-dichlorophenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide often act through various mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives of pyrido[1,2-a]pyrimidines exhibit inhibitory effects on enzymes involved in metabolic pathways.
- Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals and reduce oxidative stress in biological systems.
- Anticancer Properties : Research has shown that certain pyrido[1,2-a]pyrimidine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.
Biological Activity and Toxicity
The biological activity of 2-(2,4-dichlorophenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide has been evaluated in various studies:
Anticancer Activity
A study focusing on similar compounds demonstrated their potential as anticancer agents. The mechanism involved the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines, including breast and colorectal cancer cells.
Toxicity Studies
Toxicological evaluations have indicated that exposure to related compounds may lead to organ damage at high doses. For instance:
- Liver Toxicity : Studies involving 2,4-D (a related compound) revealed increases in lactate dehydrogenase (LDH) activity in liver tissues of treated animals, suggesting potential hepatotoxic effects .
Case Studies
A qualitative review highlighted the epidemiological data concerning exposure to 2-(2,4-dichlorophenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide and its effects on human health. Most studies indicated low levels of toxicity at environmental exposure levels; however, occupational exposure showed a correlation with increased health risks.
Summary of Findings
| Study Type | Findings |
|---|---|
| Anticancer Studies | Induction of apoptosis in cancer cell lines |
| Toxicity Evaluations | Increased LDH activity indicating potential liver damage |
| Epidemiological Data | Low toxicity at environmental levels; higher risks with occupational exposure |
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reactivity is typical of amides and has been observed in structurally related compounds .
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | Concentrated HCl, reflux | 2-(2,4-Dichlorophenoxy)acetic acid + 2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-amine |
| Basic Hydrolysis | NaOH (aqueous), heat | Sodium salt of 2-(2,4-dichlorophenoxy)acetate + corresponding amine |
Nucleophilic Substitution
The electron-withdrawing dichlorophenoxy group activates the aromatic ring for nucleophilic substitution, particularly at the para position relative to the oxygen atom .
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Amination | NH₃, Cu catalyst, high pressure | 2-(4-Amino-2-chlorophenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide |
| Methoxylation | NaOMe, DMF, 80°C | 2-(4-Methoxy-2-chlorophenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide |
Cyclization Reactions
The pyrido[1,2-a]pyrimidinone core participates in cyclization reactions with hydrazines or amidines to form fused heterocycles, a pattern noted in related pyrimidine derivatives .
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Hydrazine Cyclization | Hydrazine hydrate, ethanol, Δ | Pyrazolo[3,4-d]pyrido[1,2-a]pyrimidine derivative |
| Thiourea Cyclization | Thiourea, AcOH, reflux | Thieno[2,3-d]pyrido[1,2-a]pyrimidine derivative |
Condensation Reactions
The carbonyl group in the pyrido[1,2-a]pyrimidinone moiety undergoes Knoevenagel or Claisen-Schmidt condensations with active methylene compounds .
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Knoevenagel Condensation | Malononitrile, piperidine, EtOH | (E)-3-(2,4-Dichlorophenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylamide |
| Claisen-Schmidt | Acetophenone, NaOH, ethanol | Chalcone-like derivative with extended conjugation |
Electrochemical Reduction
The nitro group (if present in analogs) and dichlorophenoxy moiety may undergo reduction, as seen in studies of similar antitubercular agents .
| Reaction Type | Conditions | Products |
|---|---|---|
| Electrochemical Reduction | Cyclic voltammetry, pH 7 buffer | Reduced nitro intermediates or dechlorinated products |
Interaction with Biological Targets
While not a classical chemical reaction, the compound’s bioactivity involves interactions with enzymes like nitroreductases, leading to reactive intermediates .
Key Observations:
-
The dichlorophenoxy group directs electrophilic substitution and stabilizes intermediates via resonance.
-
The pyrido[1,2-a]pyrimidinone core is reactive toward nucleophiles and cyclizing agents.
-
The acetamide bridge serves as a hydrolyzable linker, enabling prodrug strategies.
For further synthetic exploration, refer to methodologies in pyrido[1,2-a]pyrimidine chemistry and dichlorophenoxy acetamide derivatives .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related analogs from the evidence:
Key Observations :
- Core Structure: The pyrido[1,2-a]pyrimidinone system in the target compound distinguishes it from pyridine (Compound 533) or thieno-pyrido-pyrimidinone () analogs. The bicyclic core may enhance rigidity and binding affinity compared to monocyclic systems.
- Substituents: Methyl groups at positions 2 and 8 (target) vs. thiophene () or thioether () substituents influence solubility and steric interactions.
- Functional Groups : The 4-oxo group in the target compound contrasts with thiols (DICA, ) or thioethers (), which may alter redox properties or protein-binding interactions.
Q & A
Q. How can computational modeling guide the design of derivatives with reduced toxicity?
- Methodology :
- ADMET Prediction : Use SwissADME to optimize logP (<5), polar surface area (>60 Ų), and rule-of-five compliance .
- CYP450 Inhibition Screening : Simulate interactions with CYP3A4/2D6 using StarDrop’s P450 module to flag hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
